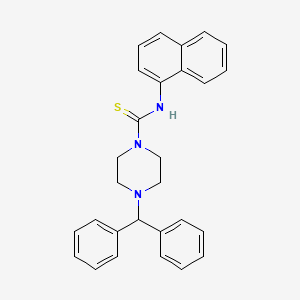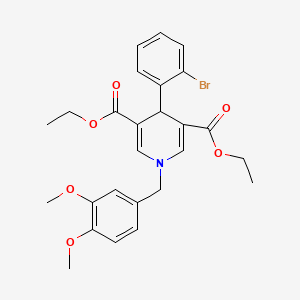
4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide, also known as DPC, is a chemical compound that has gained significant attention in scientific research. It is a member of the piperazine family and is commonly used in the field of medicinal chemistry. DPC has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide involves its binding to the 5-HT2A receptor and blocking its activity. This results in a decrease in the levels of serotonin in the brain, which is thought to contribute to its anxiolytic and antipsychotic effects. 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide has also been found to modulate the activity of other neurotransmitter systems such as dopamine and glutamate.
Biochemical and Physiological Effects:
4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the levels of stress hormones such as cortisol and increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide has also been found to increase the levels of GABA, an inhibitory neurotransmitter that is involved in the regulation of anxiety and mood.
実験室実験の利点と制限
One of the main advantages of using 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide in lab experiments is its high selectivity for the 5-HT2A receptor, which allows for more precise targeting of this receptor. However, one of the limitations of using 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide is its relatively low potency compared to other 5-HT2A antagonists. This can make it more difficult to achieve the desired effects at lower doses.
将来の方向性
There are several future directions for research on 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective 5-HT2A antagonists based on the structure of 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide and its effects on other neurotransmitter systems.
合成法
The synthesis of 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide involves the reaction of 1-naphthylpiperazine with diphenylmethanethiol in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to act as a potent and selective antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide has also been shown to have anxiolytic and antipsychotic effects in animal models.
特性
IUPAC Name |
4-benzhydryl-N-naphthalen-1-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3S/c32-28(29-26-17-9-15-22-10-7-8-16-25(22)26)31-20-18-30(19-21-31)27(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-17,27H,18-21H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGLMFMGKTLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-methyl-4-pyrimidinecarboxamide](/img/structure/B6126911.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6126912.png)
![2-[(1-methyl-1H-indol-3-yl)methylene]-3-tricyclo[3.3.1.1~3,7~]dec-2-ylidenesuccinic acid](/img/structure/B6126917.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6126920.png)

![5-(2-oxo-2-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6126942.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(5-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6126944.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine](/img/structure/B6126946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126947.png)

![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6126962.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6126972.png)
![methyl {[4-(sec-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B6126975.png)